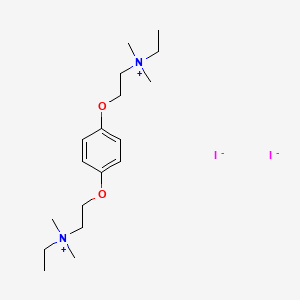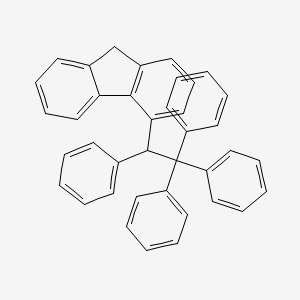![molecular formula C19H15NO6 B14729130 Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate CAS No. 7047-25-8](/img/structure/B14729130.png)
Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromene ring system fused with a benzoate ester, making it a unique and valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-methoxy-2-oxo-chromene-3-carboxylic acid and 2-aminobenzoic acid.
Coupling Reaction: The carboxylic acid group of 7-methoxy-2-oxo-chromene-3-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The resulting amide is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield the final product, this compound.
Chemical Reactions Analysis
Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Apoptosis Induction: In cancer cells, the compound can induce apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate can be compared with other coumarin derivatives:
Warfarin: Unlike warfarin, which is primarily used as an anticoagulant, this compound has broader applications in antimicrobial and anticancer research.
7-Hydroxycoumarin: While 7-hydroxycoumarin is known for its fluorescent properties, the addition of the benzoate ester in this compound enhances its biological activity.
Dicoumarol: Dicoumarol is another anticoagulant, but this compound offers additional benefits in terms of antimicrobial and anticancer properties.
Similar Compounds
- 7-Hydroxy-4-methylcoumarin
- 4-Methyl-2-oxo-2H-chromen-7-yl benzoate
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
7047-25-8 |
|---|---|
Molecular Formula |
C19H15NO6 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
methyl 2-[(7-methoxy-2-oxochromene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H15NO6/c1-24-12-8-7-11-9-14(19(23)26-16(11)10-12)17(21)20-15-6-4-3-5-13(15)18(22)25-2/h3-10H,1-2H3,(H,20,21) |
InChI Key |
SRHGURUDVBZVBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




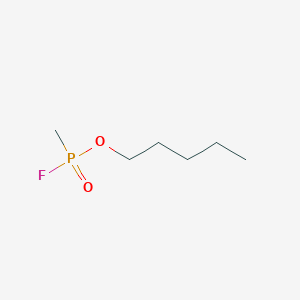
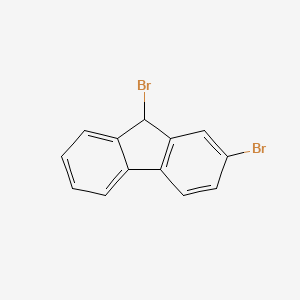

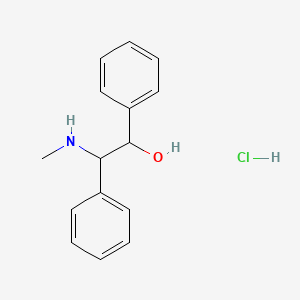

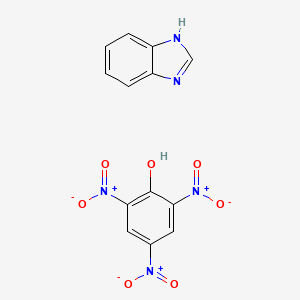
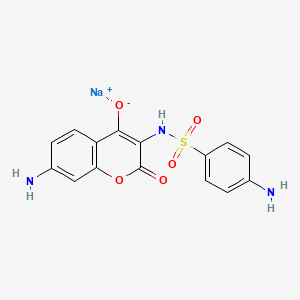
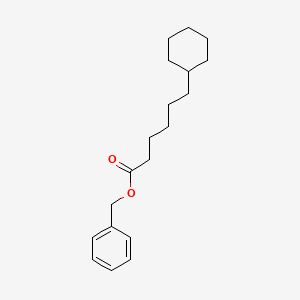
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
